molecular formula C17H22N2O3 B5622939 2-(2-oxopyrrolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

2-(2-oxopyrrolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

Cat. No. B5622939
M. Wt: 302.37 g/mol
InChI Key: XJNZKKGFHOXTCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamides often involves multistep reactions, employing various reagents and conditions to achieve the desired molecular architecture. While the exact synthesis process for this compound is not explicitly detailed in available literature, analogous compounds have been synthesized using techniques such as condensation reactions, oxidative reactions, and intramolecular cyclization. For example, the synthesis of related acetamide derivatives has been achieved by condensing specific amines with carboxylic acids or acyl chlorides in the presence of coupling reagents (Kamiński et al., 2015).

Molecular Structure Analysis

The molecular structure of acetamides, including the compound , is characterized by the presence of the amide functional group attached to a complex heterocyclic system. This structural feature is crucial for the compound's reactivity and potential biological activity. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate such molecular structures, providing detailed insights into the arrangement of atoms and the stereochemistry of the molecule (Xin Chen et al., 2006).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including nucleophilic substitutions, addition reactions, and cyclization processes, which can modify the molecular structure and introduce new functional groups. The chemical properties of these compounds are influenced by the presence of the amide bond, which can engage in hydrogen bonding and influence the compound's solubility, reactivity, and interaction with biological molecules (Dogruer et al., 1997).

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(12-19-8-3-6-17(19)21)18-11-13-7-9-22-15-5-2-1-4-14(15)10-13/h1-2,4-5,13H,3,6-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNZKKGFHOXTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopyrrolidin-1-YL)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

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